6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid
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Overview
Description
6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with a fluorinated pyridine moiety This compound is of interest due to its unique chemical properties, which include the presence of both nitrogen and fluorine atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine.
Substitution Reaction: These starting materials undergo a substitution reaction with sodium methoxide to yield intermediate compounds.
Catalytic Hydrogenation: The intermediate compounds are then subjected to catalytic hydrogenation using 10% palladium on carbon (Pd/C) in the presence of ammonium formate at 50°C for 10 hours.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyrimidine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide is commonly used as a reagent.
Catalytic Hydrogenation: Palladium on carbon (Pd/C) and ammonium formate are used for hydrogenation.
Coupling Reactions: Boron reagents and palladium catalysts are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted aromatic compounds.
Scientific Research Applications
6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.
Agrochemicals: It is used in the synthesis of fluorinated agrochemicals with improved properties.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials.
Mechanism of Action
The mechanism of action of 6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine and nitrogen atoms allows the compound to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-pyridylboronic acid: Another fluorinated pyridine derivative with similar applications.
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrimidine core and are used in optical applications.
Uniqueness
6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both fluorine and nitrogen atoms. This combination imparts distinct electronic and steric properties, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C10H6FN3O2 |
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Molecular Weight |
219.17 g/mol |
IUPAC Name |
6-(5-fluoropyridin-3-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H6FN3O2/c11-7-1-6(3-12-4-7)8-2-9(10(15)16)14-5-13-8/h1-5H,(H,15,16) |
InChI Key |
YFSZQELSFYRGSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)C2=CC(=NC=N2)C(=O)O |
Origin of Product |
United States |
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